molecular formula C23H23N3OS B2577233 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile CAS No. 1321992-51-1

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile

Cat. No.: B2577233
CAS No.: 1321992-51-1
M. Wt: 389.52
InChI Key: NFWAGSJZEAMWQV-RGEXLXHISA-N
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Description

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in cytokine receptor signaling for lymphocytes. Its high selectivity for JAK3 over other JAK family members such as JAK2 makes it an invaluable pharmacological tool for dissecting the specific role of JAK3-dependent signaling pathways in physiological and disease contexts. This compound functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. Its primary research utility lies in the investigation of immune cell signaling and proliferation, with significant applications in the study of autoimmune diseases, hematological cancers, and organ transplant rejection. By enabling the specific inhibition of JAK3, this compound allows researchers to probe the mechanisms of immune regulation and to evaluate the therapeutic potential of JAK3 blockade in preclinical models of inflammation and oncology, providing crucial insights for the development of targeted immunomodulatory therapies.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-4-27-21-11-7-18(8-12-21)22-15-28-23(26-22)19(13-24)14-25-20-9-5-17(6-10-20)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWAGSJZEAMWQV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of 4-ethoxybenzaldehyde with thioamide in the presence of a base such as potassium carbonate to form the thiazole ring.

    Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile under basic conditions to introduce the acrylonitrile group.

    Substitution Reaction: Finally, the intermediate is subjected to a substitution reaction with 4-isopropylaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.

    Reduction: Reduction reactions may target the acrylonitrile group, converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Products may include thiazole oxides or hydroxylated derivatives.

    Reduction: Amino derivatives of the acrylonitrile group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiazole ring and acrylonitrile group, which are known to interact with biological targets.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Research may focus on modifying its structure to enhance its bioavailability, potency, and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to metal ions or active sites in proteins, while the acrylonitrile group may form covalent bonds with nucleophilic residues in biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Thiazole/Position 4) Substituents (Acrylonitrile) Key Properties/Activities Reference
(Z)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile 4-Ethoxyphenyl 4-Isopropylphenylamino N/A (Theoretical: potential solid-state fluorescence, anticancer activity) N/A
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzo[d]thiazol-2-yl 3,4,5-Trimethoxyphenyl Anticancer (Avg. GI₅₀: 0.021–12.2 μM)
(Z)-2-([1,1'-Biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile [1,1'-Biphenyl]-4-yl Anthracen-9-yl Photothermal bending (elastic crystals)
(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl Fluorescence (UV-vis/emission studies)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino N/A (Theoretical: nitro group enhances reactivity)

Key Observations:

Biological Activity: The benzo[d]thiazole analog () demonstrates potent anticancer activity, likely due to the electron-rich trimethoxyphenyl group enhancing DNA intercalation or kinase inhibition. The target compound’s 4-isopropylphenylamino group may offer similar steric interactions but requires empirical validation. Fluorophenyl-substituted analogs () are studied for fluorescence, suggesting the target compound’s ethoxyphenyl group could similarly modulate emission properties via extended conjugation.

Solid-State Properties :

  • The anthracenyl derivative () exhibits photothermal bending, attributed to planar aromatic systems enabling efficient light absorption. The target compound’s ethoxy and isopropyl groups may disrupt planarity, reducing photothermal efficiency but improving solubility.

Electronic Effects :

  • Nitro-substituted analogs () highlight the role of electron-withdrawing groups in enhancing reactivity. In contrast, the target compound’s ethoxy group (electron-donating) may stabilize charge-transfer states, relevant for optoelectronic applications.

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a synthetic compound that belongs to the thiazole derivative class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an ethoxyphenyl group, and an acrylonitrile moiety. Its IUPAC name is (Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-isopropylanilino)prop-2-enenitrile. The chemical structure can be represented as follows:

C20H22N4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act on certain receptors, altering cellular signaling pathways.
  • DNA Interaction : The structure allows it to bind to DNA, possibly affecting gene expression and cellular functions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activity. In studies involving various bacterial strains, (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

Studies have shown that thiazole derivatives can exhibit anticancer properties. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, the compound showed an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Modifications in side groups can enhance or diminish their efficacy. For instance, the presence of ethoxy and isopropyl groups in this compound appears to contribute positively to its biological activities.

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